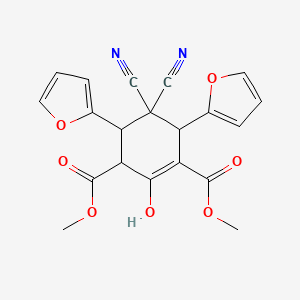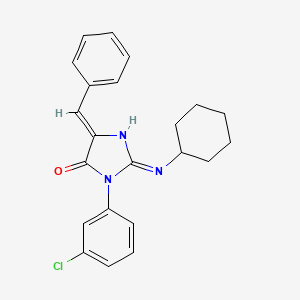![molecular formula C22H18ClNO5 B13377887 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13377887.png)
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the indole core: This can be achieved through a Fischer indole synthesis or other indole-forming reactions.
Introduction of the chlorophenoxy group: This step involves the reaction of an appropriate chlorophenol derivative with an ethylating agent.
Attachment of the furan ring: This can be done through a Friedel-Crafts acylation or other suitable methods.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 4-Chlorophenoxyacetyl chloride
- 3-(4-Chlorophenoxy)-1,2-propanediol
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Eigenschaften
Molekularformel |
C22H18ClNO5 |
|---|---|
Molekulargewicht |
411.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenoxy)ethyl]-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H18ClNO5/c23-15-7-9-16(10-8-15)28-13-11-24-18-5-2-1-4-17(18)22(27,21(24)26)14-19(25)20-6-3-12-29-20/h1-10,12,27H,11,13-14H2 |
InChI-Schlüssel |
DMZIQXFLKKBMBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CCOC3=CC=C(C=C3)Cl)(CC(=O)C4=CC=CO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377810.png)
![N-[2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B13377811.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13377817.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B13377823.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377826.png)
![6-amino-5-{[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl][1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B13377836.png)
![7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13377848.png)
![Ethyl 7-amino-3-{[4-(aminosulfonyl)phenyl]diazenyl}-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377855.png)
![N-[2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B13377856.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B13377864.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377871.png)

![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B13377881.png)
